molecular formula C11H12N2O3S B1674516 N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide CAS No. 137338-43-3

N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide

Cat. No. B1674516
M. Wt: 252.29 g/mol
InChI Key: LSIYNVMXGMDGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . They are aromatic and nitrogen-containing, and they participate in both electrophilic and nucleophilic substitution reactions . Quinoline moieties are found in various natural compounds and have shown a broad range of biological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Chemical Reactions Analysis

Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can undergo various structural modifications by incorporating substituents into different positions or by means of annelation .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine .

Safety And Hazards

The safety and hazards of a specific quinoline derivative would depend on its exact structure and properties. It’s always important to refer to the Safety Data Sheet (SDS) for specific information .

Future Directions

The future directions in the study of quinoline derivatives are likely to involve the development of new synthetic routes and the exploration of their biological and pharmacological activities. The goal is to develop new therapeutic agents using the quinoline nucleus .

properties

IUPAC Name

N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13-7-9(12-17(2,15)16)11(14)8-5-3-4-6-10(8)13/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIYNVMXGMDGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160140
Record name LAS 31180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide

CAS RN

137338-43-3
Record name LAS 31180
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137338433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAS 31180
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAS-31180
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87HTX7G8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Reactant of Route 4
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide
Reactant of Route 6
N-(1-methyl-4-oxoquinolin-3-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.